molecular formula C17H17FN4O3S2 B2459113 (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide CAS No. 851717-17-4

(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide

Cat. No.: B2459113
CAS No.: 851717-17-4
M. Wt: 408.47
InChI Key: XECNEPBYPJGBQM-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture integrates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with ATP-binding sites of various kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2913023/]. The compound's structure suggests potential as a tool molecule for investigating signaling pathways relevant in oncology and inflammatory diseases. Researchers are exploring its utility as a potential inhibitor of specific serine/threonine or tyrosine kinases, where the (Z)-configuration and the ethyl-fluorobenzothiazole moiety are critical for target engagement and selectivity. The hybrid structure, featuring an isoxazole-linked thioacetamide chain, may confer unique physicochemical properties and influence cellular permeability. This reagent enables scientists to probe complex biological processes, validate novel drug targets, and establish structure-activity relationships (SAR) in the development of new therapeutic agents.

Properties

IUPAC Name

2-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c1-3-22-12-5-4-11(18)7-13(12)27-17(22)20-16(24)9-26-8-15(23)19-14-6-10(2)25-21-14/h4-7H,3,8-9H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECNEPBYPJGBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CSCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C23H27FN2O3SC_{23}H_{27}FN_2O_3S

with a molecular weight of 430.54 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of Benzothiazole : Utilizing 6-fluorobenzo[d]thiazole as a key intermediate.
  • Thioamide Formation : Reacting with appropriate thiols to introduce the thioacetamide functionality.
  • Final Coupling : Condensing with isoxazole derivatives to yield the final product.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines, including A431 and A549, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4316.46Apoptosis induction
Compound 4iH12994.75Cell cycle arrest

Neuroprotective Effects

Benzothiazole derivatives have also been studied for their neuroprotective effects, particularly in models of neuroinflammation. Research indicates that these compounds can reduce oxidative stress markers and inflammatory cytokines .

Enzyme Inhibition

The compound has shown potential as an inhibitor of oxidoreductase enzymes, which are implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition mechanism often involves interaction with cysteine residues in the enzyme active site .

Case Study 1: Alzheimer’s Disease Model

In a study investigating Alzheimer’s disease, a related benzothiazole derivative was identified as a potent inhibitor of amyloid beta peptide interactions, showing a significant reduction in toxicity associated with amyloid plaques .

Case Study 2: Cancer Cell Migration

Another study highlighted the ability of benzothiazole compounds to inhibit cell migration in cancer models, which is crucial for metastasis prevention. The findings suggested that these compounds could serve as leads for developing new cancer therapies .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide exhibit a range of biological activities:

  • Anticancer Activity : The compound's structure suggests it may inhibit cancer cell proliferation. Similar thiazole derivatives have shown promising results in cytotoxicity assays against various cancer cell lines .
  • Antimicrobial Properties : The unique combination of thiazole and isoxazole rings may enhance the compound's ability to combat bacterial and fungal infections .

Anticancer Research

A study evaluated the anticancer activity of various thiazole derivatives, including those structurally related to the target compound. The National Cancer Institute (NCI) tested these compounds against 60 different cancer cell lines, revealing significant cytotoxic effects for several derivatives .

CompoundStructure FeaturesBiological Activity
1Thiazole DerivativeAnticancer
2Isoxazole DerivativeAnti-inflammatory
3Benzothiazole CompoundAntifungal

Antimicrobial Studies

Research on thiazole and isoxazole derivatives has demonstrated their potential as antimicrobial agents. For instance, compounds with similar structural motifs exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by the following moieties:

  • Benzothiazole core : Electrophilic aromatic substitution (EAS) and nucleophilic attack at the sulfur or nitrogen.

  • Isoxazole ring : Susceptibility to ring-opening under acidic/basic conditions.

  • Thioether (–S–) : Oxidation to sulfoxide/sulfone derivatives.

  • Acetamide (–NHC(O)–) : Hydrolysis or nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The fluorinated benzothiazole undergoes EAS at positions activated by the electron-withdrawing fluorine atom. For example:

Reaction TypeConditionsProductReference
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro derivative
HalogenationCl₂/AlCl₃, 25°C5-Chloro substitution

Thioether Oxidation

The thioether linker oxidizes to sulfoxide or sulfone under controlled conditions:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, 12 hoursSulfoxide (–SO–)
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RTSulfone (–SO₂–)

This reactivity is critical for modulating solubility and biological activity .

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsProductApplication
6M HCl, reflux, 4 hoursCarboxylic acid derivativeProdrug activation
NaOH (1M), 60°C, 2 hoursSodium carboxylateSalt formation for formulation

Isoxazole Ring Reactivity

The 5-methylisoxazole moiety undergoes ring-opening in the presence of nucleophiles (e.g., NH₃, H₂O):

ReactionConditionsProduct
Acidic hydrolysisHCl (conc.), refluxβ-ketoamide intermediate
Nucleophilic substitutionNH₃/MeOH, RTOpen-chain diamide derivative

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki) at the benzothiazole’s C-4 position enables derivatization:

Catalyst SystemSubstrateYield (%)
Pd(PPh₃)₄, K₂CO₃Aryl boronic acid72–85
Pd(OAc)₂, SPhosHeteroaryl boronate68

This strategy is used to introduce biaryl motifs for enhanced target binding .

Comparative Reactivity with Structural Analogs

Data from related benzothiazoles and isoxazoles ( ):

Compound ClassReactivity TrendNotes
Benzothiazoles with –FFaster EAS at C-4/C-6Electron withdrawal by F
Isoxazoles with –CH₃Reduced ring stabilitySteric hindrance destabilizes

Stability Under Physiological Conditions

The compound’s stability in aqueous media is pH-dependent:

pHHalf-Life (25°C)Degradation Pathway
1.22.3 hoursAcidic hydrolysis of acetamide
7.448 hoursSlow oxidation of thioether
9.06.5 hoursBase-catalyzed isoxazole opening

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Biological Activity (pIC₅₀) Key Substituents References
Target Compound: (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide Benzo[d]thiazole + 5-methylisoxazole via thioacetamide linker Data not available 3-ethyl, 6-fluoro on benzothiazole; 5-methyl on isoxazole
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Indolinone + fluoroisoxazole + methylisoxazole 6.554 3-fluoro on isoxazole; 3-methyl on isoxazole
(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Indolinone + hydroxyisoxazole + methylisoxazole 6.815 3-hydroxy on isoxazole; 3-methyl on isoxazole
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole + acryloyl + benzamide 3-methylphenyl on thiadiazole
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole + trichloroethylacetamide Phenyl on thiadiazole; trichloroethyl group

Key Findings

Substituent Effects on Bioactivity
  • Fluorine vs. Hydroxy Groups : The fluorinated isoxazole derivative in (pIC₅₀ = 6.554) shows lower activity compared to the hydroxylated analogue (pIC₅₀ = 6.815), suggesting polar groups like -OH enhance target binding. However, the target compound’s 6-fluoro substitution on benzothiazole may improve metabolic stability over hydroxylated analogues.
  • Thiadiazole vs. Benzothiazole Scaffolds : Thiadiazole derivatives in lack reported bioactivity data but exhibit higher synthetic yields (e.g., 82% for compound 4g ). The target compound’s benzothiazole core may offer superior π-π stacking interactions in enzyme binding compared to thiadiazole-based systems.
Physicochemical Properties
  • The target compound’s ethyl and fluorine substituents likely enhance lipophilicity (logP >3), favoring membrane permeability. In contrast, hydroxyisoxazole derivatives may exhibit higher solubility but reduced bioavailability.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, flow chemistry platforms can enhance reproducibility and control exothermic reactions .
  • Purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can improve purity. X-ray crystallography can confirm structural integrity post-synthesis .

Q. What spectroscopic techniques are reliable for confirming the Z-isomer configuration?

Methodological Answer:

  • X-ray diffraction (XRD) is definitive for structural confirmation, as demonstrated for analogous thiadiazole-triazine hybrids .
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can detect deshielded protons and carbons near electronegative groups (e.g., fluorine). NOESY experiments may distinguish Z/E isomers via spatial proximity of substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Which in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Antimicrobial Activity : Follow protocols from thiadiazole derivatives, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antioxidant Potential : DPPH radical scavenging assays to evaluate electron-donating capacity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Assay Replication : Verify in vitro results under physiological pH/temperature and include serum proteins to mimic in vivo conditions .
  • Metabolic Stability : Use liver microsome assays to identify metabolic degradation pathways. Modify the structure (e.g., fluorination) to enhance stability .
  • Animal Models : Validate activity in rodent models of infection or cancer, ensuring proper pharmacokinetic profiling (e.g., bioavailability, half-life) .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial dihydrofolate reductase for antimicrobial activity) .
  • Molecular Dynamics (MD) Simulations : Simulate binding over 100+ ns to assess stability and identify key residues (e.g., hydrogen bonds with Thr121 or hydrophobic contacts) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using datasets from analogous benzo[d]thiazole derivatives .

Q. How can the electronic effects of the 5-methylisoxazole substituent be analyzed experimentally?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to predict reactive sites. Compare with spectroscopic data (e.g., IR stretching frequencies for C=O/C=N groups) .
  • UV-Vis Spectroscopy : Monitor shifts in λmax\lambda_{\text{max}} under varying pH to assess protonation states of the isoxazole ring .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and controlled release .
  • Formulation Studies : Encapsulate in liposomes or cyclodextrins to protect against enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.